molecular formula C11H8FN3O2 B12324881 N-4-Benzoyl-5-fluorocytosine

N-4-Benzoyl-5-fluorocytosine

Katalognummer: B12324881
Molekulargewicht: 233.20 g/mol
InChI-Schlüssel: WNVSVFQDNDJZIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is a chemical compound with the molecular formula C11H8FN3O2 It is a heterocyclic compound that contains both a pyrimidine ring and a benzamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide typically involves the reaction of 5-fluorouracil with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzoic acid, while reduction could produce N-(5-Fluoro-2-hydroxy-2,3-dihydropyrimidin-4-yl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of nucleic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.

    Benzamide: A simpler compound that forms the basis for more complex derivatives.

Uniqueness

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is unique due to the combination of the fluorinated pyrimidine ring and the benzamide group. This structural combination imparts distinct chemical and biological properties that are not observed in simpler analogs like 5-fluorouracil or benzamide alone .

Eigenschaften

Molekularformel

C11H8FN3O2

Molekulargewicht

233.20 g/mol

IUPAC-Name

N-(5-fluoro-2-oxo-5H-pyrimidin-4-yl)benzamide

InChI

InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6,8H,(H,14,15,16,17)

InChI-Schlüssel

WNVSVFQDNDJZIH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N=CC2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.